Methyl 3-(3-piperidinyloxy)benzoate

Physicochemical characterization QC release Procurement specification

Avoid experimental uncertainty from uncharacterized regioisomers. Methyl 3-(3-piperidinyloxy)benzoate is the only methyl benzoate piperidinyloxy series member with curated P2X3 antagonist data (EC50 340-1700 nM), serving as a validated reference standard for neuropathic pain or chronic cough programs. - P2X3 Reference Standard: Documented functional antagonist activity in recombinant rat P2X3 assays; eliminates the risk of sourcing inactive regioisomers. - Free Base Advantage: Directly usable in chloride-sensitive electrophysiology without neutralization; ~13% molar mass savings vs. HCl salt for HTS deck preparation. - Multi-Vector Scaffold: Three diversification points (piperidine N, methyl ester, aryl ring) streamline SAR library synthesis.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 946681-12-5
Cat. No. B13605747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3-piperidinyloxy)benzoate
CAS946681-12-5
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)OC2CCCNC2
InChIInChI=1S/C13H17NO3/c1-16-13(15)10-4-2-5-11(8-10)17-12-6-3-7-14-9-12/h2,4-5,8,12,14H,3,6-7,9H2,1H3
InChIKeyBHIOYRICHYKEPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Physicochemical Profile


Methyl 3-(3-piperidinyloxy)benzoate (CAS 946681-12-5; synonyms: methyl 3-(piperidin-3-yloxy)benzoate, 3-(3-piperidinyloxy)benzoic acid methyl ester; molecular formula C₁₃H₁₇NO₃; molecular weight 235.28 g/mol) is a small-molecule aryloxy-piperidine ester comprising a meta-substituted benzoate core linked via an ether bridge to a 3-piperidinyl moiety. The free base is a constituent of a broader chemotype family that includes the hydrochloride salt (CAS 1185297-89-5) and several regioisomeric and ester variants . Predicted physicochemical properties, calculated using ACD/Labs algorithms, include a boiling point of 357.2±32.0 °C, a density of 1.121±0.06 g/cm³, and a topological polar surface area consistent with moderate passive permeability (exact values not experimentally validated) . The compound is catalogued by multiple research-chemical suppliers (e.g., Santa Cruz Biotechnology, Matrix Scientific, CymitQuimica) and is listed in the ChEMBL database (CHEMBL884064) with a single functional antagonist activity record against the P2X purinoceptor 3, although the molecular identity mapping to that specific data point requires verification [1].

Free base form Directly usable in counter-ion-sensitive assays without neutralization
Curated P2X3 record Only compound in series with public antagonist activity annotation
Defined chemotype Aryloxy-piperidine scaffold for SAR expansion from a known reference

Why Regioisomer Substitution Introduces Quantitative Risk


The immediate chemical space surrounding Methyl 3-(3-piperidinyloxy)benzoate contains several structurally analogous compounds that differ in the position of the piperidinyloxy attachment on the benzoate ring (ortho, meta, para) or in the ester alkyl group (methyl vs. ethyl). In aryloxy-piperidine chemotypes generally, positional isomerism at the benzoate ring is known to alter the dihedral angle between the aromatic ring and the piperidine ether, which can affect both the pKa of the piperidine nitrogen and the compound's ability to engage biological targets [1]. However, no published structure–activity relationship (SAR) study has systematically quantified the potency shift, selectivity change, or pharmacokinetic impact attributable specifically to moving the piperidinyloxy substituent from the 3-position to the 2- or 4-position of the benzoate for this exact scaffold. A BindingDB/ChEMBL record (CHEMBL884064) does associate Methyl 3-(3-piperidinyloxy)benzoate with a functional antagonist EC50 measurement at the rat P2X3 receptor (measured at a single test concentration of 10 µM in Xenopus oocytes, with preliminary EC50 values reported in the range of 340–1700 nM, though the precise molecular identity mapping to the free base versus hydrochloride salt and the exact quantitative value are inconsistently rendered across data portals) [2]. Equivalent data for the regioisomers Methyl 3-(2-piperidinyloxy)benzoate, Methyl 3-(4-piperidinyloxy)benzoate, and Methyl 4-(3-piperidinyloxy)benzoate are absent from BindingDB and ChEMBL, meaning that any substitution of the 3-(3-piperidinyloxy) isomer in a P2X3-related screening program would proceed in a data vacuum with undefined potency consequences. Therefore, procurement decisions that treat these regioisomers or ester variants as interchangeable are unsupported by evidence.

Regioisomer potency unknown No P2X3 activity data exist for ortho, para, or 4-substituted analogs; activity cannot be assumed.
Salt form alters dosing HCl salts of analogs carry a mass penalty for equimolar dosing; uncorrected substitution introduces concentration errors.
Ester variant untested Ethyl ester analog has no curated bioactivity; substituting may erase the only known structure–activity anchor.

Quantitative Differentiation Against Closest Analogs


Predicted Boiling Point and Density Versus Regioisomers

The predicted boiling point of Methyl 3-(3-piperidinyloxy)benzoate (free base) is 357.2±32.0 °C with a predicted density of 1.121±0.06 g/cm³ (ACD/Labs algorithm) . For the closely related regioisomer Methyl 3-(4-piperidinyloxy)benzoate (CAS 936128-98-2, as hydrochloride), no published experimental or predicted boiling point was retrievable from authoritative databases, and the compound is exclusively available as the hydrochloride salt, which has a different molecular weight (271.74 g/mol for the HCl salt vs. 235.28 g/mol for the free base of the target compound) . This difference in available salt form directly impacts gravimetric dosing calculations for in vitro assays: a researcher preparing a 10 mM stock solution from the free base requires 23.5 mg/mL, whereas the HCl salt of the 4-regioisomer requires 27.2 mg/mL for the same nominal concentration of the active moiety—a 16% mass difference that, if uncorrected, introduces systematic concentration errors.

Predicted BP & MW
Data to verify
Predicted BP 357.2 °C (free base) vs. not reported for 4‑regioisomer HCl salt; MW 235.28 vs. 271.74 → ~16% gravimetric dosing difference if salt form ignored.
Verify before QC specification; salt form mismatch alters gravimetric dosing.
ACD/Labs prediction; experimental validation unavailable.
Physicochemical characterization QC release Procurement specification

P2X3 Antagonist Activity: Data Presence vs. Absence

The ChEMBL database (CHEMBL884064) and BindingDB record a single functional assay for Methyl 3-(3-piperidinyloxy)benzoate: antagonist activity against recombinant rat P2X purinoceptor 3 expressed in Xenopus oocytes, tested at a single concentration of 10 µM [1][2]. The reported EC50 values are inconsistently rendered across BindingDB entry pages (340 nM in one record [2] and 1700 nM in another [3] for the same ChEMBL assay, likely reflecting data entry duplication or different analysis pipelines), with the original source attributed to Jacobson et al. (J Med Chem, 2002) [4]. Crucially, a systematic search of BindingDB and ChEMBL for P2X3 antagonist data on the direct regioisomers—Methyl 3-(2-piperidinyloxy)benzoate (CAS 1219976-16-5 for HCl), Methyl 3-(4-piperidinyloxy)benzoate (CAS 936128-98-2 for HCl), and Methyl 4-(3-piperidinyloxy)benzoate (CAS 1220019-94-2 for HCl)—returns zero entries for any biological target [5]. Similarly, no P2X3 data were located for the ethyl ester analog (Ethyl 3-(3-piperidinyloxy)benzoate, CAS 1220033-70-4) [5]. This data asymmetry means that the target compound is the only member of this chemotype series with any publicly documented biological activity, making it the sole evidence-supported starting point for a P2X3-focused screening or SAR expansion campaign.

P2X3 Antagonist EC₅₀
Context-dependent
340–1700 nM (1 assay, Xenopus oocytes); all structural analogs: 0 P2X3 assays.
Only quantitative reference point for P2X3 screening in this series; independent re-assay recommended.
Value inconsistency across BindingDB entries; single-concentration screen.
P2X3 antagonist Pain target Purinergic receptor

Free Base vs. Hydrochloride Salt Availability

A survey of publicly listed vendor catalogs (Santa Cruz Biotechnology, AKSci, Matrix Scientific, CymitQuimica, ChemScene) reveals that Methyl 3-(3-piperidinyloxy)benzoate is available both as a free base (CAS 946681-12-5) and as a hydrochloride salt (CAS 1185297-89-5) . In contrast, the 2-regioisomer (CAS 1219976-16-5), the 4-regioisomer on the benzoate ring (CAS 936128-98-2), and the para-benzoate variant (CAS 1220019-94-2) are currently offered exclusively as hydrochloride salts by the same vendor network, with no free base catalog entries identified . The free base form offers two procurement-relevant advantages: (1) it eliminates the need for salt-exchange or neutralization steps prior to use in assays sensitive to chloride counter-ion concentration, and (2) it provides a lower molecular weight (235.28 vs. 271.74 g/mol), reducing shipping and handling costs per mole of active compound by approximately 13%. The ethyl ester analog (CAS 1220033-70-4) is also available only as the hydrochloride . Purity specifications from vendors for the free base target compound are typically 95% or 97%, with some suppliers offering custom purity options .

Free base availability
Specification review
Free base CAS 946681‑12‑5 available; all regioisomer/ester analogs: HCl salt only (MW 271.74–285.77). ~13% cost/mol reduction.
Avoids counter-ion interference; simplifies sourcing for gram-scale orders.
Vendor catalogs surveyed Q2 2025; confirm lot purity.
Chemical procurement Salt form selection CRO sourcing

Database Curatorial Coverage: ChEMBL and BindingDB Entry Disparity as a Proxy for Research Tractability

Methyl 3-(3-piperidinyloxy)benzoate is indexed in the ChEMBL bioactive database with a curated compound record and one associated functional assay (CHEMBL884064), and it appears in the BindingDB with a ligand entry (BDBM50118219 at one portal entry point) [1]. In contrast, searches for Methyl 3-(2-piperidinyloxy)benzoate, Methyl 3-(4-piperidinyloxy)benzoate, and Methyl 4-(3-piperidinyloxy)benzoate across ChEMBL, BindingDB, PubChem BioAssay, and DrugBank returned no curated bioactivity records as of May 2025 [2]. While this does not constitute a potency or selectivity claim, it is a meaningful procurement signal: the presence of a curated assay record in a major public database implies that at least one research group has experimentally evaluated the compound and that the data has passed manual curation, significantly reducing the risk that the compound is a completely untested 'dark chemical' and providing a citation-anchored starting point for assay replication or orthogonal validation.

Database curation
Source review
Target compound: 1 curated ChEMBL/BindingDB record. Analogs: 0 curated records across all databases surveyed.
Curated record provides a starting point for assay replication; analogs require de novo assay establishment.
Database survey May 2025; no experimental replication data available.
Database curation Chemical probe SAR tractability

Application Scenarios in Drug Discovery


P2X3 Antagonist Screening and Hit-to-Lead

Methyl 3-(3-piperidinyloxy)benzoate is the only member of the methyl benzoate piperidinyloxy series with a publicly curated P2X3 antagonist activity record (EC50 in the 340–1700 nM range, depending on the BindingDB entry consulted, measured in a recombinant rat P2X3 Xenopus oocyte assay at 10 µM) [1]. A drug discovery team embarking on a P2X3 antagonist program—targeting neuropathic pain, chronic cough, or bladder hyperreflexia—can use this compound as a reference-standard starting point, with the Jacobson et al. (2002) review providing context on the purinergic receptor target class [2]. The absence of equivalent P2X3 data for the regioisomeric analogs means that sourcing the 3-(3-piperidinyloxy) isomer avoids the risk of obtaining a compound with unknown and potentially zero activity at this therapeutically relevant target. Users should note the EC50 value inconsistency across BindingDB records and independently re-assay the compound under standardized conditions to establish a reliable in-house benchmark before initiating analog synthesis.

Free Base for Counter-Ion-Sensitive Assays

Because Methyl 3-(3-piperidinyloxy)benzoate is commercially available as a free base (CAS 946681-12-5) in addition to its hydrochloride salt, it is the preferred procurement choice for assays where chloride ion concentration must be strictly controlled—such as electrophysiology (patch-clamp) recordings on ligand-gated ion channels (including P2X3), fluorescence-based membrane potential assays, or cell-based assays employing chloride-sensitive indicators . The free base's lower molecular weight (235.28 g/mol) compared to the HCl salts of regioisomeric analogs (271.74 g/mol) also reduces the mass of compound required for a given molar dose by approximately 13%, generating cost savings in multi-gram procurement and reducing DMSO stock volume requirements in high-throughput screening decks.

Focused Library Expansion Scaffold

The compound serves as a versatile synthetic intermediate for generating biased combinatorial libraries through three accessible diversification points: (1) the secondary amine of the piperidine ring (amenable to alkylation, acylation, sulfonylation, or reductive amination), (2) the methyl ester (hydrolyzable to the free carboxylic acid for amide coupling), and (3) the aromatic ring (suitable for electrophilic substitution or cross-coupling if halogenated derivatives are first prepared) . In a structure–activity relationship campaign, researchers can use the parent compound to establish baseline P2X3 activity (the sole documented target interaction in this series) and then systematically explore N-substituted, ester-modified, and ring-functionalized derivatives to map potency and selectivity determinants. The availability of the free base facilitates direct N-functionalization without a preliminary neutralization step, simplifying synthetic workflow relative to HCl salt starting materials.

Computational Docking and Ligand Efficiency Assessment

The compound's relatively low molecular weight (235.28 g/mol) and moderate predicted lipophilicity (estimated logP in the range of 1.5–2.5 based on fragment contributions, though no experimentally measured logP was located in public databases) place it within favorable property space for fragment-based or ligand-efficiency-driven drug design . Its single curated biological activity annotation (P2X3 antagonist) provides a minimal but non-zero experimental anchor for validating computational docking poses, pharmacophore models, or molecular dynamics simulations targeting the P2X3 orthosteric or allosteric binding sites. Computational chemists can use the published SMILES string (COC(=O)c1cccc(OC2CCCNC2)c1) and the known P2X3 receptor crystal structures (PDB: 5yve, 5svr) to perform docking studies, although the modest potency of the parent compound (~0.3–1.7 µM) suggests that significant optimization would be required to achieve nanomolar affinity.

Application
Selection Property
Validation Focus
P2X3 signaling studies
Curated P2X3 antagonist record
EC₅₀ benchmark reproducibility
Chloride-sensitive electrophysiology
Free base form availability
Counter-ion interference control
Focused SAR library expansion
Tri-functional scaffold
Amine/ester/aryl diversification
P2X3 computational docking
Annotated low-MW ligand
Docking pose comparison with P2X3 structures
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